2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20198851
InChI: InChI=1S/C27H25N3O5/c1-34-21-13-12-19-23(24(21)35-2)27(33)30-20-11-7-6-10-18(20)26(32)29(25(19)30)16-22(31)28-15-14-17-8-4-3-5-9-17/h3-13,25H,14-16H2,1-2H3,(H,28,31)
SMILES:
Molecular Formula: C27H25N3O5
Molecular Weight: 471.5 g/mol

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide

CAS No.:

Cat. No.: VC20198851

Molecular Formula: C27H25N3O5

Molecular Weight: 471.5 g/mol

* For research use only. Not for human or veterinary use.

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide -

Specification

Molecular Formula C27H25N3O5
Molecular Weight 471.5 g/mol
IUPAC Name 2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-phenylethyl)acetamide
Standard InChI InChI=1S/C27H25N3O5/c1-34-21-13-12-19-23(24(21)35-2)27(33)30-20-11-7-6-10-18(20)26(32)29(25(19)30)16-22(31)28-15-14-17-8-4-3-5-9-17/h3-13,25H,14-16H2,1-2H3,(H,28,31)
Standard InChI Key KMNIKWKTXWXULK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCC5=CC=CC=C5)OC

Introduction

The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide is a complex organic molecule belonging to the class of isoindoloquinazoline derivatives. These compounds are of significant interest due to their structural complexity and potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic drugs.

Chemical Characteristics

PropertyDetails
Molecular FormulaC24H23N3O5
Molecular Weight433.46 g/mol
StructureContains an isoindoloquinazoline core with dimethoxy and acetamide groups.
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
LogP (Partition Coefficient)~2.4 (moderate lipophilicity)

This compound features a rigid polycyclic aromatic system with functional groups that contribute to its chemical reactivity and biological activity.

Synthesis and Derivation

The synthesis of isoindoloquinazoline derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications. While specific synthetic routes for this compound were not detailed in the provided sources, similar molecules are often prepared using the following steps:

  • Formation of the Isoindoloquinazoline Core: This involves condensation reactions between anthranilic acid derivatives and aldehydes or ketones.

  • Functionalization: The addition of dimethoxy groups and acetamide side chains is achieved through electrophilic substitution or amidation reactions.

  • Final Coupling: The phenylethyl group is introduced via nucleophilic substitution or reductive amination.

Biological Activity

Isoindoloquinazoline derivatives are known for their pharmacological properties, including:

  • Anticancer Activity: Many compounds in this class exhibit cytotoxic effects against various cancer cell lines by inhibiting DNA replication or inducing apoptosis.

  • Enzyme Inhibition: Some derivatives act as inhibitors of enzymes like topoisomerase or kinases.

  • Potential as Drug Leads: Their structural diversity makes them attractive scaffolds for drug discovery.

Although specific biological data for this compound were unavailable, structurally related molecules have demonstrated promising activity in preclinical studies.

Related Compounds

Several analogs of this compound have been identified with variations in their side chains or substituents:

Compound NameMolecular Weight (g/mol)Key Difference
2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide437.49Contains a methylbutyl instead of phenylethyl group .
2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide482.50Features an indole group instead of phenylethyl .

These analogs exhibit varying physicochemical properties and biological activities based on their substituents.

Future Research Directions

Given its structural features and potential biological activities:

  • Pharmacological Evaluation: Further studies are needed to assess its cytotoxicity against cancer cell lines and its mechanism of action.

  • Derivatization: Modifications to enhance solubility or target specificity could improve its drug-like properties.

  • In Silico Studies: Computational modeling can predict binding affinities to biological targets such as enzymes or receptors.

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